molecular formula C17H16F2N4O3 B6037806 2-[(2,3-difluorophenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide

2-[(2,3-difluorophenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide

Cat. No.: B6037806
M. Wt: 362.33 g/mol
InChI Key: WCYGNMKLDULAFZ-UHFFFAOYSA-N
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Description

2-[(2,3-difluorophenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of difluorophenoxy, methylpyrazol, and oxazole groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-difluorophenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,3-difluorophenol with an appropriate alkylating agent to form the difluorophenoxy intermediate. This intermediate is then reacted with a suitable oxazole derivative under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure consistency, safety, and cost-effectiveness. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to achieve high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-difluorophenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

2-[(2,3-difluorophenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2,3-difluorophenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1,3-oxazole-4-carboxamide
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

Compared to similar compounds, 2-[(2,3-difluorophenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over other related compounds in terms of reactivity, stability, and biological activity.

Properties

IUPAC Name

2-[(2,3-difluorophenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O3/c1-10(11-6-20-23(2)7-11)21-17(24)13-8-26-15(22-13)9-25-14-5-3-4-12(18)16(14)19/h3-8,10H,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYGNMKLDULAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C)NC(=O)C2=COC(=N2)COC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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